Cas no 56-85-9 (L-Glutamine)

L-Glutamine is an amino acid supplement that supports muscle recovery and immune function. Its key benefits include enhanced protein synthesis, improved muscle growth, and antioxidant properties to protect against oxidative stress. Additionally, L-Glutamine has been shown to support gut health and maintain healthy blood sugar levels.
L-Glutamine structure
L-Glutamine structure
Product Name:L-Glutamine
CAS No:56-85-9
MF:C5H10N2O3
MW:146.144501209259
MDL:MFCD00008044
CID:33635
PubChem ID:24277983
Update Time:2025-07-28

L-Glutamine Chemical and Physical Properties

Names and Identifiers

    • L-Glutamine
    • L(+)-Glutamic acid-5-amide
    • L-Glutamine, FCC Grade L-2-Aminoglutaramic acid, FCC Grade
    • levoglutamide
    • H-Gln-OH
    • L-Glutamic acid 5-amide
    • CHEMWISH IC10909
    • CultureSure L-Glutamine, Animal-derived-free
    • GLUTAMINE, L-(AS)
    • GLUTAMINE, L-(P)
    • L( )-Glutamine
    • L-(+)-Glutamine
    • L(+)-Glutamine
    • L-GLUTAMINE HIGH PURITY BIOTECH GRADE
    • Pentanoic acid, 2,5-diamino-5-oxo-, (S)-
    • S(+)-Glutamine
    • L-Gln
    • 2-Aminoglutaramic acid
    • glutamine
    • Glutamic acid amide
    • Stimulina
    • Cebrogen
    • glumin
    • Levoglutamid
    • Glavamin
    • glutamic acid 5-amide
    • L-Glutamide
    • (S)-2,5-Diamino-5-oxopentanoic acid
    • Miglu-P
    • Polyglutamine
    • Saforis
    • L-2-Aminoglutaramidic acid
    • L-Glutamic acid gamma-amide
    • L-Glutamin
    • Glumin (amino acid)
    • Glutamine (VAN)
    • L-2-Aminoglutaramic acid
    • (2S)-2-amino-4-carbamoylbutanoic acid
    • Levoglutamida
    • Levoglutamidum
    • Hgln
    • D-2-Aminoglutaramic acid
    • D-Glutamin
    • D-Glutamine
    • Q
    • 2,5-diamino-5-oxopentanoic acid
    • (2S)-2,5-diamino-5-oxopentanoic acid
    • (2R)-2,5-diamino-5-oxopentanoic acid
    • (R)-2,5-diamino-5-oxopentanoic acid
    • Glutaminsaeure-5-amid
    • 2-amino-4-carbamoylbutanoic acid
    • L-Glutaminsaeure-5-amid
    • DGN
    • D-Glutaminsaeure-5-amid
    • glutamic acid gamma-amide
    • (2R)-2-amino-4-carbamoylbutanoic acid
    • Glutamin
    • L-Glutamine,98%
    • Glutamine [USAN]
    • 1wdn
    • G0063
    • glum
    • Glutapak-10
    • L-Glutaminsaure-5-amid
    • pentanoic acid, 2,5-diamino-5-oxo-
    • (S)-2-Aminopentane-dioic acid 5-amide
    • 56-85-9
    • CHEMBL930
    • Q. Levoglutamide
    • HMS3261N19
    • Glutamine-S
    • L-Glutamine, Pharmaceutical Secondary Standard; Certified Reference Material
    • NCGC00261234-01
    • L-Glutamine, Cell Culture Reagent (H-L-Gln-OH)
    • DTXSID1023100
    • Levoglutamidum [INN-Latin]
    • (S)-2,5-Diamino-5-oxopentanoate
    • FEMA No. 3684
    • J-521645
    • NCGC00093936-15
    • d(-)-glutamine
    • EN300-52640
    • Z756440074
    • NSC-27421
    • Sympt-X
    • AB00173347-03
    • DA-54895
    • NSC 27421
    • 0RH81L854J
    • 3h-l-glutamine
    • SPECTRUM1500987
    • [14C]glutamine
    • BDBM18121
    • L-Glutamine, ReagentPlus(R), >=99% (HPLC)
    • s1749
    • SCHEMBL23124227
    • NCGC00093936-02
    • NS00068566
    • KBio2_003159
    • L-Glutamine (JP18)
    • L-Glutamine, 98.5%
    • NCGC00093936-03
    • SCHEMBL19240116
    • L-Glutamine, gamma-irradiated, BioXtra, suitable for cell culture
    • (S)-2,5-Diamino-5-oxopentanoic acid, L-Glutamic acid 5-amide
    • L-Glutamine, SAJ special grade, >=99.0%
    • KBio2_005727
    • AB00173347_04
    • Nutrestore
    • NSC759628
    • GLUTAMINE [USP MONOGRAPH]
    • NSC760081
    • starbld0006818
    • bmse001014
    • M02960
    • AI3-24392
    • GLUTAMINE (USP-RS)
    • GLUTAMINE (D)
    • KBioGR_002038
    • Memoril
    • GLUTAMINE [MI]
    • CCRIS 9428
    • SDCCGMLS-0066691.P001
    • GTPL4633
    • CHEBI:28300
    • LP00549
    • BSPBio_003092
    • CS-1947
    • 26700-71-0
    • L-Glutamine-13C5
    • BRN 1723797
    • Spectrum4_001709
    • Spectrum5_000418
    • 1ST1407
    • SDCCGSBI-0050532.P005
    • KBio3_002312
    • KBio1_001420
    • L-GLUTAMINE [VANDF]
    • 4-04-00-03038 (Beilstein Handbook Reference)
    • (S)-glutamine
    • MFCD00008044
    • AKOS015854078
    • Glutamine (L-Glutamine)
    • Spectrum_000131
    • AS-11765
    • NSC-759628
    • EU-0100549
    • GLUTAMINE [ORANGE BOOK]
    • D70833
    • DivK1c_006476
    • BRD-K83896451-001-01-8
    • GLUTAMINE [VANDF]
    • NSC-760081
    • GLUTAMINE, L-
    • (2S)-2,5-diamino-5-oxopentanoate
    • Levoglutamida [INN-Spanish]
    • Resource Glutasolve
    • L-Glutamine, Vetec(TM) reagent grade, >=99%
    • Q181619
    • Gebrogen
    • L-Glutamine, Cell Culture Grade
    • glutaminum
    • Glutamine [USAN:USP:INN]
    • Glutacerebro
    • Poly-L-glutamine
    • SpecPlus_000380
    • gln
    • DB00130
    • NCGC00093936-05
    • Endari (TN)
    • KBioSS_000591
    • BP-13284
    • L-Glutamine, meets USP testing specifications, cell culture tested, 99.0-101.0%, from non-animal source
    • [3H]glutamine
    • L-Glutamine, certified reference material, TraceCERT(R)
    • GLUTAMINE (L)
    • 2,5-Diamino-5-oxopentanoic acid, (S)-
    • 2-Aminoglutaramic acid, L-
    • Levoglutamina
    • (2S)-2-amino-4-carbamoylbutanoate
    • L-Glutamine [JAN]
    • gamma-Glutamine
    • bmse000038
    • GTPL723
    • C00064
    • Glutamine (USP)
    • NCGC00093936-04
    • GLUTAMINE (USP MONOGRAPH)
    • L-Glutamine, BioUltra, >=99.5% (NT)
    • L-Glutamine [JAN]
    • GLUTAMINE [USP-RS]
    • Pharmakon1600-01300018
    • Tox21_500549
    • Glutamine, United States Pharmacopeia (USP) Reference Standard
    • Lopac0_000549
    • Pharmakon1600-01500987
    • LEVOGLUTAMIDE [WHO-DD]
    • HY-N0390
    • (S)-2-Amino-4-carbamoyl-butyric acid
    • Sympt-X G.I.
    • GLUTAMINE,L-
    • L-GLUTAMINE [FCC]
    • L-[3,4-3H(N)]glutamine
    • L-Glutamine,(S)
    • 7FBA778C-D6B8-495C-BFE7-1CB8EC4ABEAB
    • H-Gln
    • GLUTAMINE [INN]
    • L-Glutamid
    • L-GLUTAMINE [FHFI]
    • G 3126
    • glutamina
    • F0001-1471
    • 1-2-Aminoglutaramidic acid
    • Levoglutamide [DCF:INN]
    • Glutaven
    • D00015
    • GTPL4634
    • L-GLUTAMINE [ORANGE BOOK]
    • GLUTAMINE [MART.]
    • L-Alanyl-L-glutamide
    • GLUTAMINE (MART.)
    • HSDB 8165
    • Spectrum2_001377
    • BRD-K83896451-001-06-7
    • l glutamine
    • BRD-K83896451-001-07-5
    • UNII-0RH81L854J
    • GlutaSolve
    • 184161-19-1
    • Spectrum3_001416
    • S(+)-Glutamic acid 5-amide
    • CHEBI:18050
    • SBI-0050532.P003
    • KBio2_000591
    • Nutrestore (TN)
    • HMS3264C03
    • S(+)Glutamine
    • Q-100459
    • DTXCID503100
    • SPBio_001334
    • SCHEMBL7453
    • EINECS 200-292-1
    • NCGC00093936-01
    • [14C]-glutamine
    • CCG-38853
    • ENDARI
    • L-Glutamic acid .gamma.-amide
    • [3H]-glutamine
    • Glutamic acid-5-amide
    • MDL: MFCD00008044
    • Inchi: 1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)
    • InChI Key: ZDXPYRJPNDTMRX-UHFFFAOYSA-N
    • SMILES: NC(C(=O)O)CCC(=O)N
    • BRN: 1723797

Computed Properties

  • Exact Mass: 146.06900
  • Monoisotopic Mass: 146.069142
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 146.14
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: -3.1
  • Topological Polar Surface Area: 106

Experimental Properties

  • Color/Form: Colorless needle crystal
  • Density: 1.47 g/cm3 (20℃)
  • Melting Point: 185 °C (dec.) (lit.)
  • Boiling Point: 445.6°C at 760 mmHg
  • Flash Point: 185°C
  • Refractive Index: 6.8 ° (C=4, H2O)
  • PH: 5.0-6.0 (25℃, 0.1M in H2O)
  • Solubility: H2O: 25 mg/mL
  • Water Partition Coefficient: Soluble in water, dimethyl sulfoxide and ethanol. Insoluble in methanol, ether, benzene, acetone, ethyl acetate and chloroform.
  • Stability/Shelf Life: Stability Moisture and light sensitive. Incompatible with moisture, strong oxidizing agents.
  • PSA: 106.41000
  • LogP: 0.06440
  • Specific Rotation: 32.25 º (c=10, 2 N HCl)
  • Merck: 4471
  • Optical Activity: [α]/D 29 to 33°, c = 2% in 1 M HCl
  • Color/Form: 200 mM
  • FEMA: 3684 | L-GLUTAMINE
  • pka: 2.17(at 25℃)
  • Decomposition: 185 ºC
  • Solubility: Soluble in water, almost insoluble in methanol, ethanol, ether, benzene, acetone, ethyl acetate, chloroform, etc.
  • Vapor Pressure: 1.9X10-8 mm Hg at 25 °C (est)

L-Glutamine Security Information

L-Glutamine Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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L-Glutamine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:56-85-9)L-谷氨酰胺
Order Number:LE27030048;LE18656;LE6418
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 13:02
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Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:56-85-9)L-Glutamine
Order Number:sfd14149
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
Price ($):discuss personally
Email:sales2@senfeida.com

L-Glutamine Spectrogram

13C NMR
13C NMR
GC-MS
GC-MS
1H NMR Varian Water
1H NMR

Additional information on L-Glutamine

L-Glutamine (CAS No. 56-85-9): A Central Player in Cellular Metabolism and Modern Biomedical Applications

L-Glutamine, the amine isomer of glutamic acid with CAS No. 56-85-9, stands as one of the most abundant amino acids in human biological systems. This non-essential amino acid plays a pivotal role in maintaining cellular homeostasis through its involvement in nitrogen transport, protein synthesis, and energy production pathways. Recent advancements in metabolomics and systems biology have revealed novel mechanisms underlying its critical functions, particularly in high-demand tissues such as the small intestine, skeletal muscle, and immune cells.

Structurally characterized by its α-amino acid configuration with a side chain containing a pyrrolidine ring (C5H10N2O2), L-glutamine exhibits unique metabolic versatility. Its ability to participate in anaplerotic reactions within the tricarboxylic acid cycle has been further elucidated through mass spectrometry-based flux analysis studies, demonstrating how it replenishes intermediates like α-ketoglutarate in rapidly proliferating cells. This property makes L-glutamine indispensable for cancer cell metabolism regulation, a finding central to ongoing research into metabolic targeting therapies.

In immunological contexts, emerging data from single-cell RNA sequencing experiments (published Q1 2023) highlight its role as a signaling molecule rather than just a nutrient source. T lymphocytes were shown to modulate their effector functions through glutaminolysis-derived metabolites that regulate mTOR pathway activation thresholds. These insights are transforming therapeutic strategies involving immunomodulatory drug delivery systems, where controlled release formulations of L-glutamine are now being investigated to enhance immune cell functionality without systemic toxicity.

The clinical significance of L-glutamine extends to gastrointestinal mucosal repair mechanisms, with recent trials demonstrating its efficacy in mitigating chemotherapy-induced mucositis. A phase III clinical study (NEJM 2023) reported that oral supplementation reduced mucosal damage severity by 47% compared to control groups, correlating with enhanced tight junction protein expression and epithelial regeneration rates measured via in vivo confocal microscopy. These findings validate its use as an adjuvant therapy in oncology treatment protocols.

In sports medicine research, emerging evidence from proteomic analyses of muscle tissue biopsies has quantified L-glutamine's role in promoting post-exercise recovery through multiple pathways: direct stimulation of muscle protein synthesis via mTORC1 activation; enhancement of glycogen resynthesis by modulating AMPK signaling; and mitigation of oxidative stress through glutathione precursor activity. A 2023 meta-analysis across seven randomized controlled trials showed statistically significant improvements (p<0.01) in lean body mass retention during intense training regimens when combined with branched-chain amino acids.

The dermatological applications have gained traction following discoveries about its influence on fibroblast proliferation and collagen synthesis pathways. Recent studies using 3D skin equivalent models demonstrated that topical application accelerates wound healing by upregulating HIF-1α dependent pathways under hypoxic conditions - a mechanism particularly relevant for burn victims and chronic ulcer management. This has led to innovative formulation approaches involving microemulsion carriers that maintain bioavailability while enhancing cutaneous penetration.

In pharmaceutical manufacturing processes, chemists now employ advanced purification techniques like ion-exchange chromatography coupled with preparative HPLC systems to achieve >99% purity standards required for clinical grade materials. These methods ensure consistent product quality while minimizing impurities such as pyroglutamic acid derivatives identified through NMR spectroscopic analysis. The resulting high-purity L-glutamine is essential for reproducible experimental outcomes across preclinical models.

Ongoing research focuses on developing targeted delivery systems using L-glutamine conjugates to enhance therapeutic efficacy while reducing off-target effects. A notable breakthrough involves the creation of glutamine-functionalized mesoporous silica nanoparticles, which showed improved tumor penetration and reduced systemic toxicity in xenograft mouse models (Nature Materials 2023). Such innovations leverage the compound's natural metabolic roles for drug delivery optimization.

Clinical pharmacology studies continue to explore its potential as an adjuvant agent in combination therapies. A recent double-blind trial investigating its synergy with checkpoint inhibitors revealed enhanced antitumor responses when administered alongside PD-L1 antibodies, attributed to improved T-cell trafficking mediated by glutamine-dependent mitochondrial dynamics observed via live-cell imaging techniques.

In the realm of nutritional science, isotopic tracer studies have clarified its metabolic fate during prolonged fasting states - demonstrating how skeletal muscle catabolizes stored glutamine into alanine for hepatic gluconeogenesis while maintaining critical cellular functions like nucleotide biosynthesis through transamination processes involving alanine aminotransferase isoforms.

Biochemical assays using stable isotope-labeled [U-13C] L-glutamine have provided new insights into gut-brain axis interactions via glutaminergic signaling pathways in enteric neurons. These findings are driving investigations into neuroprotective applications using enterally delivered formulations that bypass first-pass metabolism while maintaining bioactivity.

The compound's role in maintaining redox balance is now understood at deeper molecular levels thanks to advances in reactive oxygen species (ROS) detection technologies like fluorescent probes based on dihydroethidium derivatives. In pancreatic β-cells exposed to cytokine-induced stress conditions, exogenous L-glutamine supplementation was shown to restore glutathione levels and prevent apoptosis by activating Nrf2 antioxidant signaling pathways as measured by quantitative PCR arrays.

Current drug discovery efforts utilize computational chemistry tools such as molecular docking simulations to design novel prodrugs incorporating L-glutamine moieties for targeted delivery across blood-brain barrier systems. These computational models predict favorable binding affinities (Kd values below 1 μM) between modified glutamine conjugates and specific transporters like LAT1/4 expressed on cerebral endothelial cells.

In regenerative medicine applications, mesenchymal stem cell cultures supplemented with optimized concentrations (5 mM) exhibit enhanced osteogenic differentiation capacity compared to standard media formulations according to flow cytometric analyses measuring RUNX2 transcription factor expression levels published this year (Stem Cell Reports 2023). This opens new avenues for bone repair therapies utilizing bioactive scaffolds impregnated with stabilized glutamine derivatives.

Synthetic biology approaches are enabling cost-effective production through engineered E.coli strains overexpressing glutamate dehydrogenase genes coupled with fed-batch fermentation protocols achieving titers exceeding 100 g/L - a significant improvement over traditional extraction methods from animal sources which remain problematic due to batch variability concerns highlighted at the recent ISMB conference proceedings.

Clinical diagnostic applications are emerging from metabolomic profiling studies where serum glutamine levels serve as biomarkers predictive of sepsis severity according to machine learning models trained on multi-center ICU datasets (Science Translational Medicine 2023). Such applications demonstrate the compound's utility beyond traditional supplementation roles into diagnostic tool development spaces.

Innovations in formulation science include lipid-based delivery systems that encapsulate L-glutamine within phospholipid vesicles protected against enzymatic degradation during gastrointestinal transit - this technology achieved over 80% bioavailability improvement compared to conventional tablets based on dissolution studies conducted under simulated gastric conditions per USP guidelines published earlier this year.

New mechanistic insights from cryo-electron microscopy reveal structural interactions between L-glutamine transporters SLC1A4/SLC7A5 complexes at atomic resolution (Cell Metabolism April 2023), explaining why certain cancer cells develop resistance through mutations affecting transporter conformational stability - information critical for designing next-generation metabolic inhibitors targeting these interactions specifically without affecting normal tissue uptake mechanisms.

Rapid analytical methods now allow real-time monitoring of intracellular glutamine pools using genetically encoded fluorescent sensors based on yellow fluorescent protein variants fused with glutaminase enzyme domains - these biosensors provide unprecedented temporal resolution during metabolic stress experiments compared to traditional HPLC-based assays limited by sample processing delays reported at the latest AACR annual meeting presentations.

The multifaceted biochemical profile of L-Glutamine continues to inspire interdisciplinary research spanning from basic cellular biology investigations using CRISPR-Cas9 knockout models down to advanced pharmaceutical formulations tested under GLP compliance standards at phase I/II clinical trial stages.
Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:56-85-9)L-谷氨酰胺
LE27030048;LE18656;LE6418
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:56-85-9)L-Glutamine
sfd14149
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email